2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that belongs to the piperidine group of chemicals. It has the molecular formula C20H26ClNO and a molecular weight of 331.9 g/mol. This compound is known for its unique structure, which includes a piperidine ring substituted with a benzylphenoxyethyl group.
Scientific Research Applications
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.
Safety and Hazards
Preparation Methods
The synthesis of 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-benzylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the benzylphenoxyethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Mechanism of Action
The mechanism of action of 2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
2-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
2-[2-(4-Methylphenoxy)ethyl]piperidine hydrochloride: This compound has a similar structure but with a methyl group instead of a benzyl group, which may result in different chemical and biological properties.
2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride:
2-[2-(4-Methoxyphenoxy)ethyl]piperidine hydrochloride: The methoxy group can influence the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
2-[2-(4-benzylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c1-2-6-17(7-3-1)16-18-9-11-20(12-10-18)22-15-13-19-8-4-5-14-21-19;/h1-3,6-7,9-12,19,21H,4-5,8,13-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBPPGWAXQESSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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